Phosphorodithioic acid, O,O-diethyl S-hexyl ester
Description
Such compounds are typically synthesized via reactions of alcohols (e.g., ethanol) with phosphorus pentasulfide, followed by substitution at the sulfur position . These esters are commonly used as intermediates in pesticide production, leveraging their thiophosphoryl groups for insecticidal activity .
Properties
CAS No. |
13166-41-1 |
|---|---|
Molecular Formula |
C10H23O2PS2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
diethoxy-hexylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O2PS2/c1-4-7-8-9-10-15-13(14,11-5-2)12-6-3/h4-10H2,1-3H3 |
InChI Key |
OELZYWKIZMVEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSP(=S)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phosphorodithioic acid, O,O-diethyl S-hexyl ester typically involves the reaction of phosphorus pentasulfide with ethanol and hexanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of specialized reactors and purification techniques to obtain the desired product.
Chemical Reactions Analysis
Hydrolysis Reactions
Phosphorodithioic acid esters undergo hydrolysis to regenerate the parent acid. For the S-hexyl ester:
-
Base-Catalyzed Hydrolysis : Reacts with aqueous bases (e.g., NaOH) to yield hexyl sulfide and phosphorodithioic acid.
-
Acidic Hydrolysis : In acidic conditions, cleavage of the S-hexyl group may occur, releasing H₂S gas and forming the corresponding phosphorodithioic acid .
Hydrolysis Pathways
| Reaction Type | Products |
|---|---|
| Base hydrolysis | Hexyl sulfide + Phosphorodithioic acid |
| Acidic hydrolysis | H₂S + Phosphorodithioic acid |
| Inferred from similar reactions of O,O-diethyl esters |
Reactions with Metals/Oxides
Formation of Metal Complexes
Phosphorodithioic acid esters react with metal oxides (e.g., ZnO, CuO) to form chelated metal complexes. For the S-hexyl ester:
-
Reaction with ZnO :
-
Applications : Such complexes are used as lubricant additives for wear reduction .
Table: Metal Complex Formation
| Metal Oxide | Product | Application |
|---|---|---|
| ZnO | Zinc bis(phosphorodithioate) | Anti-wear additive |
| CuO | Copper bis(phosphorodithioate) | Corrosion inhibitor |
Oxidation and Reduction Reactions
Oxidation
Phosphorodithioic acid esters are susceptible to partial oxidation, releasing toxic phosphorus oxides (e.g., P₄O₁₀). The S-hexyl ester may oxidize under strong oxidizing agents:
Data extrapolated from thiophosphate reactivity
Reduction
Reaction with hydrides (e.g., LiAlH₄) may produce flammable phosphine gas (PH₃):
Inferred from thiophosphate behavior
Other Reactions
Ammonolysis
The ester may react with excess ammonia to form ammonium salts, which are precursors for further synthesis:
Analogous to phosphorodiamidodithioic acid synthesis
Thermal Decomposition
At high temperatures, the ester may decompose into simpler phosphorus-sulfur compounds and hydrocarbons.
Scientific Research Applications
Phosphorodithioic acid, O,O-diethyl S-hexyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a tool in studying enzyme mechanisms and as a potential inhibitor for certain biological processes.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phosphorodithioic acid, O,O-diethyl S-hexyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Key Findings from Comparative Analysis:
This contrasts with S-methyl derivatives (e.g., CAS 298-06-6), which exhibit higher volatility . Electron-Withdrawing Groups: S-Chloromethyl substituents (CAS 24934-91-6) introduce polarity, increasing reactivity and acute toxicity compared to purely alkyl-substituted analogs .
Toxicity and Regulatory Status
- S-Methyl and S-chloromethyl derivatives are classified as hazardous due to acute dermal and respiratory toxicity (e.g., EPA P-listing for CAS 298-02-2) .
- O,O-Bis(2-ethylhexyl) esters (CAS 5810-88-8) show moderate irritation but are less regulated, reflecting their industrial rather than pesticidal use .
Applications
- Pesticides : S-Methyl and S-ethylthio derivatives are precursors for systemic insecticides (e.g., phorate) due to their thiophosphoryl reactivity .
- Lubricants : Bulky O-substituents (e.g., 2-ethylhexyl) improve thermal stability in anti-wear additives .
Research Trends and Data Gaps
- Further studies are needed to confirm its synthesis, stability, and environmental impact.
- Toxicology : Comparative studies highlight the need for structure-activity relationship (SAR) models to predict toxicity based on substituent profiles .
Biological Activity
Chemical Identity and Structure
Phosphorodithioic acid, O,O-diethyl S-hexyl ester, is an organophosphorus compound with the molecular formula and a molecular weight of 186.233 g/mol. It belongs to a class of chemicals known for their biological activity, particularly in relation to enzyme inhibition and neurotoxicity. Its structure features a phosphorus atom bonded to two sulfur atoms and two ethyl groups, which contribute to its reactivity and biological effects.
Biological Activity
Mechanism of Action
The biological activity of phosphorodithioic acid esters primarily revolves around their interaction with the enzyme acetylcholinesterase (AChE). Organophosphates like this compound inhibit AChE, leading to the accumulation of acetylcholine in synaptic clefts. This accumulation disrupts normal neurotransmission, resulting in symptoms such as muscular coordination loss, convulsions, and potentially fatal respiratory failure due to continuous stimulation of muscles.
Toxicological Studies
Research indicates that organophosphate compounds can exhibit varying degrees of toxicity based on their chemical structure. For instance, studies have shown that the esteratic site of AChE binds organophosphates more effectively than acetylcholine itself, leading to irreversible inhibition in some cases .
Case Studies
-
Neurotoxicity Assessment
A study conducted on rats demonstrated that exposure to phosphorodithioic acid led to significant neurotoxic effects characterized by behavioral changes and increased mortality rates at higher doses. The LD50 (lethal dose for 50% of the population) was found to be approximately 6.4 mg/kg, indicating high toxicity levels comparable to other organophosphates like parathion . -
Environmental Impact
Research has also focused on the biodegradability of phosphorodithioic acid compounds in aquatic environments. A feasibility study highlighted that these compounds can persist in water bodies, posing risks to aquatic life and potentially entering the food chain. The degradation pathways involve hydrolysis and microbial action, which can vary based on environmental conditions .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₁₁O₂PS₂ |
| Molecular Weight | 186.233 g/mol |
| LD50 (Rats) | 6.4 mg/kg |
| Hydrolysis Rate | Variable (pH-dependent) |
| Biodegradability | Moderate |
Research Findings
- Enzymatic Interaction : Studies have shown that phosphorodithioic acid esters inhibit AChE through phosphorylation of serine residues at the active site, leading to prolonged neurotransmitter action .
- Metabolic Pathways : The metabolism of organophosphates can lead to various metabolites that may possess different toxicological profiles compared to the parent compound. Understanding these pathways is crucial for risk assessment and management .
- Safety and Handling : Due to its toxicity profile, proper handling protocols must be established in laboratories working with phosphorodithioic acid esters. Safety data sheets recommend protective equipment and specific disposal methods for waste containing these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
